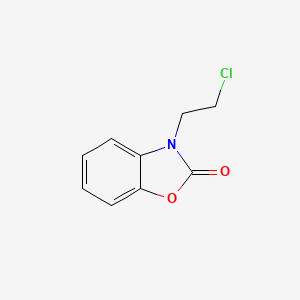
4-Iodo-3,6-dihydro-2H-pyran
描述
“4-Iodo-3,6-dihydro-2H-pyran” is a heterocyclic compound . It plays an important role as an intermediate for organic synthesis in the agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
The synthesis of “4-Iodo-3,6-dihydro-2H-pyran” involves alkoxyiodination of cinnamic acid esters and 4-arylbut-3-en-2-ones with crystalline iodine and propargyl alcohol . This process regioselectively involves the C=C double bond, and radical cyclization of the resulting β-iodo ethers in the presence of (2 S )-1-acetylpyrrolidine-2-carboxylic acid and azobis (isobutyronitrile (AIBN) affords substituted 3,6-dihydro-2 H -pyrans with high enantioselectivity .Molecular Structure Analysis
The molecular weight of “4-Iodo-3,6-dihydro-2H-pyran” is 210.01 . Its IUPAC name is 4-iodo-3,6-dihydro-2H-pyran . The InChI code is 1S/C5H7IO/c6-5-1-3-7-4-2-5/h1H,2-4H2 .Chemical Reactions Analysis
The chemical reactions involving “4-Iodo-3,6-dihydro-2H-pyran” include radical cyclization of propargyl β-halo ethers in benzene in the presence of 1-ethylpiperidinium hypophosphite and azobis (isobutyronitrile) (AIBN) leads to regioselective formation of tetrahydrofuran derivatives . Regioselective cyclization of propargyl β-iodoalkyl ethers has been accomplished for the first time .Physical And Chemical Properties Analysis
“4-Iodo-3,6-dihydro-2H-pyran” is a dark yellow transparent viscous liquid . It is readily soluble in organic solvents, insoluble in water, and stable on storage at room temperature .科学研究应用
- Explanation : When chemists need to protect reactive hydroxyl groups during a synthetic process, this compound can shield them effectively. By forming stable acetals or ethers, it prevents unwanted reactions while allowing other transformations to occur .
- Explanation : Under neutral conditions and without the need for metal catalysts, molecular iodine promotes Prins-cyclization reactions. These reactions yield spirocyclic compounds, which have potential applications in drug discovery and materials science .
- Explanation : These low-molecular-weight enols exhibit interesting reactivity and can be further derivatized. Their olfactory evaluation highlights their potential in fragrance chemistry and sensory applications .
- Explanation : Through a [3 + 3] annulation process, ethyl 5-acetoxypenta-2,3-dienoate reacts with 1,3-dicarbonyl compounds, yielding these valuable heterocycles. The reaction tolerates various substituents, making it versatile .
Hydroxyl-Protecting Reagent
Spirocyclic-Tetrahydropyrans Synthesis
Functionalized Volatile Oxa-Bicyclo[4.1.0]-hept-4-ene Compounds
Phosphine-Catalyzed Annulation
作用机制
Target of Action
4-Iodo-3,6-dihydro-2H-pyran is a chemical compound that primarily targets the C=C double bond in organic synthesis . It is used as a key intermediate product, especially for the protection of alcoholic and phenolic hydroxy groups .
Mode of Action
The compound interacts with its targets through a process called alkoxyiodination . This involves the regioselective involvement of the C=C double bond using crystalline iodine and propargyl alcohol . The resulting β-iodo ethers undergo radical cyclization in the presence of (2 S )-1-acetylpyrrolidine-2-carboxylic acid and azobis (isobutyronitrile (AIBN), leading to the formation of substituted 3,6-dihydro-2H-pyrans .
Biochemical Pathways
The biochemical pathway involves the hydrolysis of the C–I bond by the action of atmospheric moisture, as well as due to contact with water . The emerging hydroxy group favors the subsequent cyclization with participation of the triple bond .
Pharmacokinetics
Information on the pharmacokinetics of 4-Iodo-3,6-dihydro-2H-pyran is limited. It is known that the compound is readily soluble in organic solvents, insoluble in water, and stable on storage at room temperature .
Result of Action
The result of the action of 4-Iodo-3,6-dihydro-2H-pyran is the formation of substituted 3,6-dihydro-2H-pyrans with high enantioselectivity . These compounds are isolated as dark yellow transparent viscous liquids .
Action Environment
The action of 4-Iodo-3,6-dihydro-2H-pyran is influenced by environmental factors such as temperature and moisture. The reaction is typically carried out at a temperature of -5°C . The presence of atmospheric moisture and water contact also plays a crucial role in the hydrolysis of the C–I bond .
安全和危害
The safety information for “4-Iodo-3,6-dihydro-2H-pyran” includes several hazard statements such as H227, H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
未来方向
The goal of the present work was to synthesize access 3,6-dihydro-2H-pyrans in a shorter way . Alkoxyiodination of a double bond using crystalline iodine and propargyl alcohol provides a convenient method of synthesis of propargyl β-iodo ethers . This method could be explored further for the synthesis of other similar compounds.
属性
IUPAC Name |
4-iodo-3,6-dihydro-2H-pyran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IO/c6-5-1-3-7-4-2-5/h1H,2-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZSUJFOLGDAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310894 | |
| Record name | 3,6-Dihydro-4-iodo-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3,6-dihydro-2H-pyran | |
CAS RN |
1196151-18-4 | |
| Record name | 3,6-Dihydro-4-iodo-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydro-4-iodo-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-3,6-dihydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B3046036.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3046037.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3046038.png)
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3046041.png)
![3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B3046043.png)
